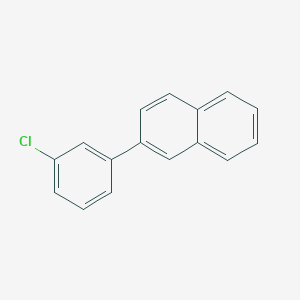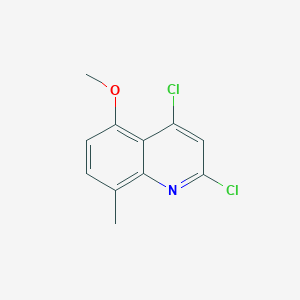
4-Chloro-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline is a heterocyclic compound that contains both chlorine and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloroaniline with trifluoroacetic acid and formaldehyde, followed by cyclization with ammonia or an amine source . The reaction is usually carried out in an organic solvent such as ethanol at elevated temperatures (around 70°C) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and automated systems can further streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinazoline derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolines and tetrahydroquinazolines, which can have different functional groups attached to the core structure.
Aplicaciones Científicas De Investigación
4-Chloro-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Chloro-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-7-(trifluoromethyl)quinoline: This compound shares a similar core structure but lacks the tetrahydroquinazoline ring.
4-Chloro-2-methyl-7-(trifluoromethyl)quinoline: Another related compound with a methyl group instead of the tetrahydroquinazoline ring.
4-Chloro-2,8-bis(trifluoromethyl)quinoline: This compound has two trifluoromethyl groups and a similar quinoline core.
Uniqueness
4-Chloro-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline is unique due to its combination of chlorine and trifluoromethyl groups within a tetrahydroquinazoline ring. This unique structure imparts specific chemical properties and potential biological activities that are distinct from other similar compounds.
Propiedades
Fórmula molecular |
C9H8ClF3N2 |
|---|---|
Peso molecular |
236.62 g/mol |
Nombre IUPAC |
4-chloro-7-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline |
InChI |
InChI=1S/C9H8ClF3N2/c10-8-6-2-1-5(9(11,12)13)3-7(6)14-4-15-8/h4-5H,1-3H2 |
Clave InChI |
QSPNLAXEIZLZDQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(CC1C(F)(F)F)N=CN=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 6-chlorobenzo[d]thiazole-2-carboxylate](/img/structure/B11869888.png)







![5,7-Dichloro-3-cyclopropyl-1-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11869945.png)

